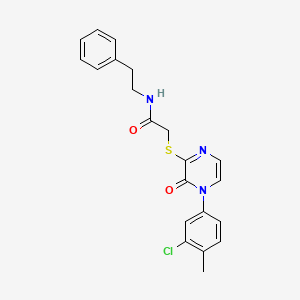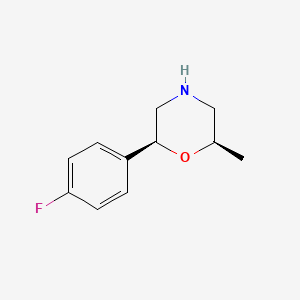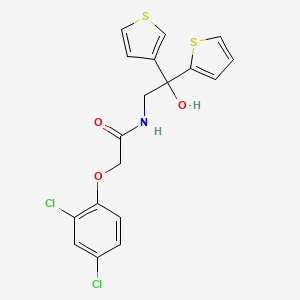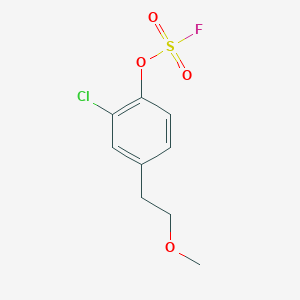![molecular formula C20H20N2O4S2 B2873527 N-[(4-ethoxy-3-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide CAS No. 883648-71-3](/img/structure/B2873527.png)
N-[(4-ethoxy-3-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s considered to be a structural alert with the formula C4H4S . The compound you mentioned seems to be a complex derivative of thiophene, containing additional functional groups such as ethoxy, methoxy, and carboxamide groups.
Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . The physical and chemical properties of the specific compound you mentioned would likely be influenced by the additional functional groups.Scientific Research Applications
Anti-Proliferative Activity in Tumor Cells
Research by Thomas et al. (2017) on derivatives closely related to N-[(4-ethoxy-3-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide, specifically 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560), has shown pronounced anti-proliferative activity and tumor cell selectivity. The study highlighted that certain thiophene derivatives exhibit significant tumor cell selectivity and anti-proliferative activity in nanomolar ranges, especially against T-lymphoma and prostate cancer cells, without affecting non-tumor cells. This indicates the compound's potential in cancer research for developing targeted therapies (Joice Thomas et al., 2017).
Antimicrobial and Antioxidant Studies
Another study conducted by Raghavendra et al. (2016) synthesized derivatives of thiophene carboxylates, including structures similar to the compound of interest. These compounds demonstrated significant antimicrobial activities against bacterial and fungal strains, as well as potent antioxidant properties. This suggests the chemical's utility in developing new antimicrobial and antioxidant agents, contributing to pharmaceutical applications (K. Raghavendra et al., 2016).
Applications in Fluorescent Dye Synthesis
Witalewska et al. (2019) explored the use of N-ethoxycarbonylpyrene- and perylene thioamides, compounds with functional groups similar to those in the chemical compound of interest, for synthesizing fluorescent dyes. These dyes displayed a range of fluorescence and high quantum yields, suggesting the potential of thiophene derivatives in creating color-tunable fluorophores for applications in materials science, such as in optical devices and sensors (Marzena Witalewska et al., 2019).
Synthesis and Biological Activity of Derivatives
Avakyan et al. (2005) investigated the synthesis and biological activity of N-1,N'-(n + 2)-bis[3-cyano(ethoxycarbonyl)-4,5-dimethylthiophene-2-yl]alkanediamides, revealing these compounds' anti-inflammatory and analgesic properties. This research underscores the versatility of thiophene derivatives in medicinal chemistry, offering a foundation for developing non-narcotic analgesic and anti-inflammatory drugs (A. P. Avakyan et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-3-26-14-9-8-13(12-15(14)25-2)18(21-19(23)16-6-4-10-27-16)22-20(24)17-7-5-11-28-17/h4-12,18H,3H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWVOEFXHHIHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2873446.png)

![N-(4-isopropylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2873449.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2873455.png)

![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2873460.png)
![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2873463.png)


![N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2873467.png)
